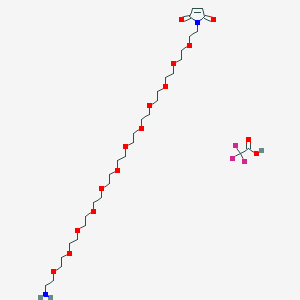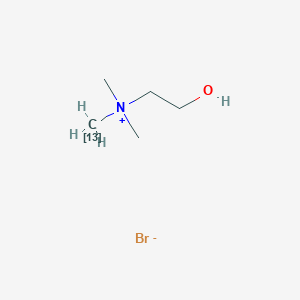![molecular formula C15H13N B13351177 2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
2-Methyl-5H-dibenzo[b,d]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5H-dibenzo[b,d]azepine is a tricyclic compound with a seven-membered ring structure. It is a derivative of dibenzoazepine, which is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound has a molecular formula of C15H13N and a molecular weight of 207.27 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic methods for 2-Methyl-5H-dibenzo[b,d]azepine involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline. This reaction proceeds in a syn-selective manner without forming any detectable over-addition product . Another method involves the use of palladium(II)-catalyzed cyclization/addition with a green solvent, which maintains a high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
2-Methyl-5H-dibenzo[b,d]azepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom and aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound.
科学的研究の応用
2-Methyl-5H-dibenzo[b,d]azepine has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-5H-dibenzo[b,d]azepine involves its interaction with molecular targets such as enzymes and receptors. The compound acts as an organic electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
類似化合物との比較
2-Methyl-5H-dibenzo[b,d]azepine is similar to other dibenzoazepine derivatives such as:
Carbamazepine: Used as an anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.
Depramine: Used as an antidepressant.
Uniqueness
The uniqueness of this compound lies in its specific structural modifications, which can lead to distinct chemical reactivity and biological activity compared to other dibenzoazepine derivatives.
特性
分子式 |
C15H13N |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-methyl-5H-benzo[d][1]benzazepine |
InChI |
InChI=1S/C15H13N/c1-11-6-7-15-14(10-11)13-5-3-2-4-12(13)8-9-16-15/h2-10,16H,1H3 |
InChIキー |
WYWOIUFMVCIAFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


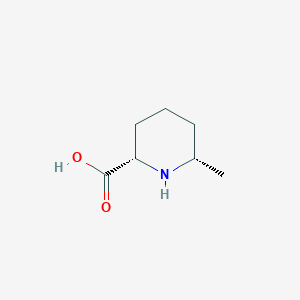
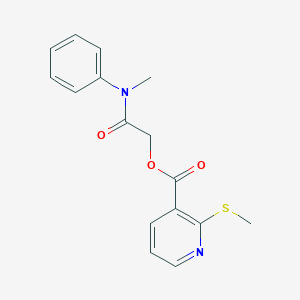
![3-[(5-Benzyl-2-thienyl)(hydroxy)methylene]-5-chloro-2-oxo-1-indolinecarboxamide](/img/structure/B13351096.png)
![4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride](/img/structure/B13351097.png)
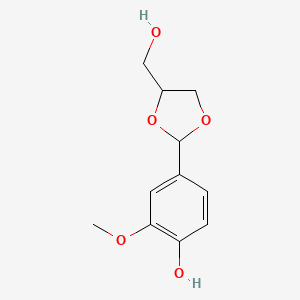
![6-(5-phenyl-1H-pyrazol-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351108.png)

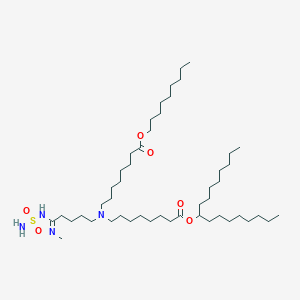
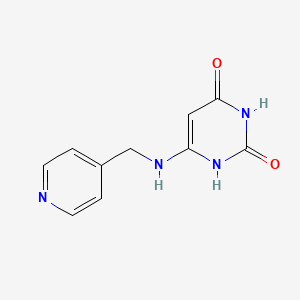
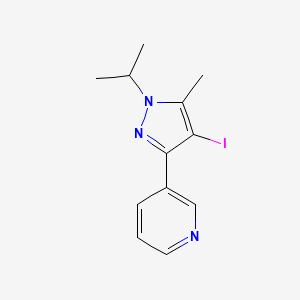
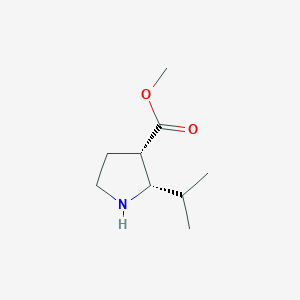
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
